molecular formula C14H19NO3S B12277230 1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol

1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol

Cat. No.: B12277230
M. Wt: 281.37 g/mol
InChI Key: JAZVRFNNRACQAW-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[320]heptan-7-ol is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclopentenes with palladium catalysts to form oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[320]heptan-7-ol is unique due to its specific bicyclic structure and the presence of both methyl and sulfonyl groups

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol

InChI

InChI=1S/C14H19NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11,13,16H,7-9H2,1-2H3

InChI Key

JAZVRFNNRACQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(C3)O)C

Origin of Product

United States

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